molecular formula C10H6ClF3N2S2 B2362808 5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole CAS No. 338761-52-7

5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole

Cat. No. B2362808
CAS RN: 338761-52-7
M. Wt: 310.74
InChI Key: OFUJHSJJGXVWRT-UHFFFAOYSA-N
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Description

5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole (CFTD) is a novel compound with a wide range of applications in scientific research. CFTD is a member of the family of thiadiazoles, which are heterocyclic compounds that contain sulfur and nitrogen atoms in a ring structure. It has been studied extensively due to its unique properties and potential applications in various fields. CFTD has been used in the synthesis of organic compounds, as an inhibitor of enzymes, and as a bioactive molecule. In

Scientific Research Applications

Synthesis and Applications in Antimicrobial Agents

  • A study on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents has been conducted. This study involved the preparation of compounds with potential antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer Applications

  • A significant research effort has focused on the use of thiadiazole derivatives as anticancer agents. One study reports the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. These derivatives demonstrated considerable in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Ring Transformations and Chemical Synthesis

  • Another study explored ring transformations of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, and hydroxylamine, providing insights into the chemical properties and potential applications of such compounds in various synthesis processes (L'abbé, Vanderstede, Dehaen, Delbeke, & Toppet, 1991).

Synthesis and Characterization in Organic Chemistry

Continuous Flow Synthesis and Derivatization

  • A study on a continuous flow synthesis and derivatization of 1,2,4-thiadiazoles presented an efficient process for the synthesis and modification of 1,2,4-thiadiazole heterocycles, demonstrating the compound's utility in chemical synthesis (Baumann & Baxendale, 2017).

properties

IUPAC Name

5-chloro-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2S2/c11-9-8(15-16-18-9)5-17-7-3-1-2-6(4-7)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUJHSJJGXVWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=C(SN=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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